molecular formula C7H14ClNO B2789195 6-Azaspiro[3.4]octan-2-ol hydrochloride CAS No. 2378503-59-2

6-Azaspiro[3.4]octan-2-ol hydrochloride

Cat. No.: B2789195
CAS No.: 2378503-59-2
M. Wt: 163.65
InChI Key: OFFWREIBAXVZLD-UKMDXRBESA-N
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Description

Significance of Spirocyclic Systems in Chemical Research

Spirocyclic systems are compounds in which two rings are connected through a single, shared quaternary carbon atom, known as the spiro atom. This unique structural feature imparts a distinct three-dimensionality that contrasts sharply with the often planar structures of many aromatic and heterocyclic compounds. The inherent rigidity and well-defined conformational arrangement of spirocycles are highly advantageous in the design of bioactive molecules. researchgate.net

The significance of these systems in chemical research, particularly in drug discovery, is multifaceted:

Three-Dimensionality for Enhanced Binding: The ability of a ligand to interact effectively with the complex, three-dimensional binding sites of biological targets like proteins and enzymes is crucial for its function. Spirocyclic cores provide an excellent platform for orienting functional groups in precise spatial arrangements, potentially leading to enhanced binding affinity and selectivity. researchgate.net

Improved Physicochemical Properties: The incorporation of a spirocyclic moiety, which increases the fraction of sp³-hybridized carbons (Fsp³), has been linked to improved physicochemical properties. jkchemical.com Higher Fsp³ counts often correlate with better aqueous solubility, improved metabolic stability, and a greater likelihood of a compound successfully advancing through clinical trials. researchgate.netjkchemical.com

Novelty and Intellectual Property: As researchers seek to move beyond "flat" molecular designs, spirocycles offer access to novel chemical space. This exploration can lead to the discovery of compounds with new biological activities and provides a strong basis for securing intellectual property rights. researchgate.net

Natural Product Mimicry: Spirocyclic motifs are found in a wide array of natural products that have evolved to interact with biological systems. researchgate.net Synthetic spirocycles can mimic these natural structures, serving as valuable tools for chemical biology and as starting points for drug development programs. achemblock.com

Structural Features and Nomenclature of 6-Azaspiro[3.4]octan-2-ol Hydrochloride

This compound is a specific chemical entity that embodies the structural features of the azaspiro[3.4]octane class. Its systematic name provides a clear description of its molecular architecture.

Nomenclature Breakdown:

Spiro: Indicates the presence of a single atom common to two rings.

[3.4]: These numbers, enclosed in brackets, denote the number of carbon atoms in each ring linked to the spiro atom, excluding the spiro atom itself. In this case, it signifies a cyclobutane (B1203170) ring (3 carbons + spiro atom) and a cyclopentane (B165970) ring (4 carbons + spiro atom).

octan: Refers to the total number of atoms in the bicyclic system (8 atoms: 7 carbons and the spiro carbon).

6-Aza: Specifies that a nitrogen atom (aza) replaces a carbon atom at the 6th position of the spirocyclic framework. Standard nomenclature rules dictate numbering begins in the smaller ring adjacent to the spiro atom and proceeds through the spiro atom into the larger ring.

-2-ol: Indicates a hydroxyl (-OH) group is attached to the carbon atom at the 2nd position.

Hydrochloride: Signifies that the compound is a salt formed by the reaction of the basic nitrogen atom with hydrochloric acid (HCl). The nitrogen atom is protonated (NH₂⁺), and a chloride ion (Cl⁻) serves as the counterion.

The core structure consists of a pyrrolidine (B122466) ring (the nitrogen-containing five-membered ring) fused to a cyclobutane ring at a shared carbon atom. The hydroxyl group on the cyclobutane ring introduces a stereocenter, meaning the compound can exist as different stereoisomers.

Table 1: Chemical Identity of this compound

Identifier Value
CAS Number 2027496-49-5 chemscene.com
Molecular Formula C₇H₁₄ClNO chemscene.com
Molecular Weight 163.65 g/mol chemscene.com

| SMILES Notation | OC1CC2(CNCC2)C1.[H]Cl chemscene.com |

Overview of Current Academic Interest in Spiro[3.4]octane Derivatives

The spiro[3.4]octane scaffold, and particularly its nitrogen-containing variants (azaspiro[3.4]octanes), are subjects of growing academic and industrial interest. These structures are increasingly recognized as "privileged scaffolds" or valuable building blocks in medicinal chemistry. researchgate.netnih.gov

Recent research highlights several key areas of interest:

Modules for Drug Discovery: Azaspiro[3.4]octanes are being developed as novel, multifunctional modules that can be incorporated into larger molecules to enhance their pharmacological profiles. researchgate.netresearchgate.net They are often considered bioisosteres or surrogates for more common cyclic amines like piperazine (B1678402) and morpholine, offering a path to new chemical entities with potentially improved properties. researchgate.net

Privileged Structures in Bioactive Compounds: The 2,6-diazaspiro[3.4]octane core, a close relative of the 6-azaspiro[3.4]octane system, has been described as an "emerging privileged structure". mdpi.comresearchgate.net This is based on its frequent appearance in compounds with a wide range of biological activities, including potent antitubercular agents, hepatitis B capsid protein inhibitors, and dopamine (B1211576) D₃ receptor antagonists. nih.govmdpi.com

Development of Synthetic Methodologies: A significant portion of academic research is dedicated to creating efficient and scalable synthetic routes to access diverse azaspiro[3.4]octane derivatives. researchgate.netrsc.org The development of methods like [3+2] cycloadditions allows for the construction of these complex spirocyclic systems from simpler starting materials, making them more accessible for broader investigation. researchgate.net This synthetic focus underscores the perceived value of these scaffolds for future applications in drug discovery and beyond.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azaspiro[3.4]octan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-3-7(4-6)1-2-8-5-7;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFWREIBAXVZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2027496-49-5
Record name 6-azaspiro[3.4]octan-2-ol hydrochloride
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Synthetic Methodologies for 6 Azaspiro 3.4 Octan 2 Ol Hydrochloride

Evolution of Spiro[3.4]octane Synthesis

The construction of the spiro[3.4]octane system, characterized by a cyclopentane (B165970) ring fused to a cyclobutane (B1203170) ring at a single carbon atom, presents unique synthetic challenges. The historical development of synthetic methods for spirans has laid the groundwork for the more complex synthesis of heteroatom-containing analogues like the azaspiro[3.4]octanes.

Historical Context of Spiran Synthesis

The synthesis of spiro compounds has fascinated chemists for over a century. chemscene.com Early methods often relied on intramolecular cyclization reactions of appropriately substituted acyclic precursors. A significant advancement in the controlled synthesis of spirocycles was the Robinson annulation, a powerful method for forming a six-membered ring. youtube.com While not directly applicable to the spiro[3.4]octane system, the principles of tandem reactions, combining a Michael addition with an aldol (B89426) condensation, have inspired the development of cascade reactions for the construction of other ring sizes. youtube.comocr.org.uk The inherent strain in the four-membered ring of the spiro[3.4]octane system required the development of specialized synthetic strategies.

Development of Early Approaches to Azaspiro[3.4]octane Frameworks

The introduction of a nitrogen atom into the spiro[3.4]octane framework to form azaspiro[3.4]octanes adds another layer of complexity and functionality. Early approaches to these frameworks often involved multi-step sequences. For the synthesis of 2-azaspiro[3.4]octane, for instance, strategies have been developed that involve either the annulation of the cyclopentane ring onto a pre-existing four-membered ring or, conversely, the formation of the four-membered azetidine (B1206935) ring onto a cyclopentane precursor. These early methods highlighted the challenges associated with constructing the strained four-membered nitrogen-containing ring.

Strategic Approaches for Constructing the 6-Azaspiro[3.4]octane Core

The synthesis of the specific 6-azaspiro[3.4]octane core requires careful strategic planning. Modern synthetic methods offer several powerful approaches to construct this framework, including annulation reactions, cyclization strategies, and multi-component assembly protocols. A key intermediate in the synthesis of the target molecule is 6-Azaspiro[3.4]octan-2-one. The subsequent reduction of the ketone functionality provides a direct route to the desired 6-Azaspiro[3.4]octan-2-ol.

Annulation Reactions for Four-Membered Ring Formation

Annulation, the formation of a new ring onto an existing structure, is a common strategy for building spirocyclic systems. In the context of 6-azaspiro[3.4]octane synthesis, this can involve the formation of the four-membered azetidine ring. One plausible approach involves the use of a pre-functionalized cyclopentanone (B42830) derivative. For instance, a 1,1-disubstituted cyclopentane bearing appropriate functional groups on the substituents can undergo an intramolecular cyclization to form the azetidine ring.

A notable example in the synthesis of a related 2-azaspiro[3.4]octane involved two distinct approaches for the four-membered ring annulation, demonstrating the versatility of this strategy. These methods often employ readily available starting materials and conventional chemical transformations. The formation of the strained azetidine ring is a critical step and can be achieved through methods like intramolecular nucleophilic substitution.

Cyclization Strategies for the Spirocenter Elaboration

The creation of the spirocenter is a pivotal step in the synthesis of spirocyclic compounds. Various cyclization strategies have been developed to construct this quaternary carbon atom.

Intramolecular Cyclization: A common and effective method involves the intramolecular cyclization of a linear precursor that already contains all the necessary atoms for both rings. For the 6-azaspiro[3.4]octane system, a precursor containing a cyclopentyl moiety and a three-carbon chain with a nitrogen atom can be designed to cyclize and form the azetidine ring, thus creating the spirocenter.

Radical Cyclizations: Radical-mediated cyclizations offer a powerful alternative for the formation of C-C bonds and can be employed to construct the spirocyclic framework.

[2+2] Cycloadditions: The aza Paternò–Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents a direct approach to forming functionalized azetidines and could be adapted for the synthesis of the azaspiro[3.4]octane core.

A key intermediate, 6-Azaspiro[3.4]octan-2-one, can be synthesized and subsequently reduced to the target alcohol. The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis and can be achieved using a variety of reducing agents.

Reducing Agent Conditions Selectivity
Sodium borohydride (B1222165) (NaBH₄)Methanol or Ethanol, room temperatureHighly selective for ketones and aldehydes
Lithium aluminum hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workupPowerful, reduces most carbonyl compounds
Catalytic Hydrogenation (H₂/catalyst)Pt, Pd, or Ni catalyst, pressureEffective, can also reduce other functional groups

This table presents common reducing agents for the conversion of ketones to alcohols.

Multi-Component Assembly Protocols for Spirocycles

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for 6-Azaspiro[3.4]octan-2-ol are not prominently documented, the principles of MCRs can be applied to the synthesis of spirocycles. For instance, a tandem reaction involving a Michael addition followed by an intramolecular cyclization could potentially assemble the 6-azaspiro[3.4]octane core in a single pot. The development of novel MCRs for the direct assembly of functionalized azaspirocycles remains an active area of research.

The final step in the synthesis of the target compound is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base (6-Azaspiro[3.4]octan-2-ol) in an appropriate solvent, such as diethyl ether or ethyl acetate, with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt then precipitates and can be isolated by filtration.

Stereo- and Regioselective Synthesis of 6-Azaspiro[3.4]octan-2-ol Hydrochloride

The controlled three-dimensional arrangement of atoms is paramount in the synthesis of pharmacologically active molecules. For this compound, the key stereochemical challenge lies in the establishment of the spirocyclic core and the specific orientation of the hydroxyl group at the 2-position.

Control of Hydroxyl Group Stereochemistry at the 2-Position

A primary strategy for controlling the stereochemistry of the hydroxyl group at the C-2 position involves the stereoselective reduction of a prochiral ketone precursor, 6-azaspiro[3.4]octan-2-one. This transformation is crucial for accessing specific stereoisomers of the target alcohol.

Chiral Reducing Agents and Catalysts:

The enantioselective reduction of ketones is a well-established field in organic synthesis. wikipedia.org For the conversion of 6-azaspiro[3.4]octan-2-one to 6-azaspiro[3.4]octan-2-ol, several catalytic systems can be employed to achieve high levels of stereocontrol.

Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction, which utilizes chiral oxazaborolidine catalysts in conjunction with a stoichiometric reducing agent like borane (B79455) (BH3) or catecholborane, is a powerful tool for the enantioselective reduction of a wide range of ketones. nih.govresearchgate.net The predictability of the stereochemical outcome is a significant advantage of this method. The catalyst, often derived from a chiral amino alcohol such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, forms a complex with borane, which then coordinates to the ketone in a sterically defined manner, directing the hydride delivery to one face of the carbonyl group. nih.gov

Transition Metal Catalyzed Asymmetric Transfer Hydrogenation: Another effective approach is the use of chiral transition metal complexes, typically of ruthenium, rhodium, or iridium, as catalysts for asymmetric transfer hydrogenation. These reactions commonly employ isopropanol (B130326) or formic acid as the hydrogen source. The stereoselectivity is dictated by the chiral ligand coordinated to the metal center.

Enzymatic Reductions: Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral alcohols. nih.gov Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can exhibit exceptional enantioselectivity in the reduction of ketones. mdpi.com The use of whole-cell biocatalysts or isolated enzymes can provide access to either enantiomer of the desired alcohol, often with very high enantiomeric excess. nih.gov

The choice of method depends on factors such as the substrate's reactivity, the desired stereoisomer, and scalability. Below is a table summarizing these approaches.

MethodCatalyst/ReagentStoichiometric ReductantKey Features
CBS Reduction Chiral OxazaborolidineBorane (BH3) or CatecholboraneHigh enantioselectivity, predictable stereochemistry.
Asymmetric Transfer Hydrogenation Chiral Ru, Rh, or Ir complexesIsopropanol or Formic AcidHigh catalytic efficiency, mild reaction conditions.
Enzymatic Reduction Ketoreductases (KREDs)/Alcohol Dehydrogenases (ADHs)Often uses a cofactor regeneration systemHigh enantioselectivity, environmentally friendly. mdpi.com

Diastereoselective and Enantioselective Methodologies for Spirocyclic Systems

[3+2] Cycloaddition Reactions:

A powerful strategy for the construction of the pyrrolidine (B122466) ring within the spirocyclic system is the [3+2] cycloaddition of azomethine ylides with suitable dipolarophiles. researchgate.net This approach allows for the formation of the five-membered nitrogen-containing ring in a single step. The stereochemical outcome of the cycloaddition can often be controlled by the choice of catalyst and reaction conditions. Chiral catalysts, such as squaramides, can be employed to achieve high diastereo- and enantioselectivity in these transformations. rsc.org

Diversity-Oriented Synthesis:

Diversity-oriented synthesis (DOS) provides a means to rapidly generate libraries of complex molecules, including azaspirocycles. nih.gov Multicomponent reactions are a cornerstone of DOS, allowing for the assembly of the spirocyclic core from simple starting materials in a convergent manner. For instance, the condensation of N-diphenylphosphinoylimines, alkynes, zirconocene (B1252598) hydrochloride, and diiodomethane (B129776) can provide access to functionalized building blocks that can be further elaborated into various azaspirocycles. nih.gov

Asymmetric Catalysis in Spirocycle Formation:

The use of chiral catalysts is instrumental in achieving enantioselective synthesis of spirocyclic systems. For example, chiral phosphoric acids have been shown to catalyze the enantioselective intramolecular aza-Michael cyclization of appropriately substituted precursors to form enantioenriched pyrrolidines.

Functional Group Interconversions and Derivatization

Once the 6-azaspiro[3.4]octan-2-ol core is established, further modifications may be necessary to synthesize specific analogs or to introduce desired functionalities.

Selective Reduction and Oxidation Reactions within the Spiro System

The interplay between the alcohol at the C-2 position and its corresponding ketone is a key aspect of the derivatization of this spirocycle.

Oxidation of 6-Azaspiro[3.4]octan-2-ol:

The selective oxidation of the secondary alcohol in 6-azaspiro[3.4]octan-2-ol to the corresponding ketone, 6-azaspiro[3.4]octan-2-one, can be achieved using a variety of modern oxidation reagents. Mild conditions are often preferred to avoid over-oxidation or side reactions. Reagents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base) are commonly employed for such transformations. Biocatalytic oxidation using alcohol dehydrogenases can also be a highly selective method. mdpi.com

Reduction of 6-Azaspiro[3.4]octan-2-one:

As discussed in section 2.3.1, the reduction of the ketone is a key step for introducing the hydroxyl group. In the context of functional group interconversion, non-stereoselective reducing agents like sodium borohydride (NaBH4) can be used if a mixture of diastereomers is acceptable or if a subsequent separation is planned.

Substitution Reactions at the Nitrogen and Carbon Centers

The nitrogen atom of the pyrrolidine ring and the various carbon centers of the spirocycle offer opportunities for further functionalization.

N-Functionalization:

The secondary amine of the 6-azaspiro[3.4]octane core is a versatile handle for introducing a wide range of substituents.

N-Alkylation and N-Arylation: The nitrogen can be readily alkylated using alkyl halides or arylated through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov These reactions allow for the introduction of diverse alkyl and aryl groups, which can significantly impact the biological activity of the molecule.

C-H Functionalization:

Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis as it offers a more atom-economical approach to derivatization. Recent studies have explored the radical C-H functionalization of azaspirocycles, demonstrating that selective modification of the carbon skeleton is feasible. nih.gov This approach can provide access to derivatives that are not easily accessible through traditional methods. ethz.ch

Green Chemistry Considerations in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and fine chemicals to minimize environmental impact and enhance safety and efficiency.

Use of Greener Solvents and Reaction Conditions:

A significant aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water is a particularly attractive solvent for organic reactions when feasible. researchgate.net The synthesis of spiro[indole–pyrrolidine] derivatives has been successfully demonstrated in aqueous media, highlighting the potential for water-based syntheses of related azaspirocycles. mdpi.com

Biocatalysis:

As mentioned earlier, enzymes offer a green alternative to traditional chemical catalysts. Biocatalytic reductions of ketones and deracemization of alcohols not only provide high stereoselectivity but also operate under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. nih.govmdpi.com The use of immobilized enzymes can further enhance the sustainability of the process by allowing for catalyst recycling.

Flow Chemistry:

Continuous flow chemistry is a powerful technology for improving the safety, efficiency, and scalability of chemical processes. mdpi.com The use of microreactors allows for precise control over reaction parameters, leading to higher yields and purities. Flow chemistry has been successfully applied to the synthesis of complex spirocycles and can be a valuable tool for the development of a sustainable manufacturing process for this compound. core.ac.uk

Green Chemistry PrincipleApplication in 6-Azaspiro[3.4]octan-2-ol Synthesis
Use of Renewable Feedstocks Exploration of bio-derived starting materials.
Atom Economy Employing cycloaddition and multicomponent reactions to maximize the incorporation of starting materials into the final product. researchgate.netnih.gov
Less Hazardous Chemical Syntheses Replacing toxic reagents and solvents with safer alternatives.
Designing Safer Chemicals Designing derivatives with improved toxicological profiles.
Safer Solvents and Auxiliaries Utilizing water or other green solvents in synthetic steps. researchgate.netmdpi.com
Design for Energy Efficiency Employing reactions that proceed at ambient temperature and pressure; use of flow chemistry for efficient heat transfer. mdpi.comcore.ac.uk
Use of Catalysis Preferring catalytic reactions (e.g., asymmetric catalysis, biocatalysis) over stoichiometric reagents. nih.govnih.govmdpi.com

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique would provide invaluable information about the molecular conformation, geometry, and the interactions that govern the crystal packing of 6-Azaspiro[3.4]octan-2-ol hydrochloride.

Elucidation of Molecular Conformation and Geometry

A crystallographic study would reveal the exact bond lengths, bond angles, and torsion angles of the molecule. This would allow for a detailed understanding of the puckering of the cyclopentane (B165970) and azetidine (B1206935) rings and the orientation of the hydroxyl group. Such data is crucial for computational modeling and structure-activity relationship studies. At present, no crystallographic data has been reported for this compound.

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules are held together by a network of intermolecular forces. For this compound, these would likely include hydrogen bonding involving the hydroxyl group, the ammonium (B1175870) cation, and the chloride anion, as well as weaker van der Waals interactions. An X-ray structure would map these interactions, providing insight into the stability and physical properties of the crystalline form. This information is currently unavailable.

Resolving Contradictions between Solution and Solid-State Data

Often, the conformation of a molecule in the solid state can differ from its preferred conformation in solution. X-ray crystallography provides a static picture of the solid-state structure, which can be compared with solution-phase data from techniques like NMR to understand the energetic landscape of different conformations. Without both sets of data for this compound, such a comparison is not possible.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. A full suite of NMR experiments would be required for a complete structural assignment of this compound.

1H, 13C, and Heteronuclear 2D NMR for Full Structural Assignment

Standard one-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the hydrogen and carbon atoms in the molecule. However, due to the complex, overlapping signals expected from the spirocyclic system, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC would be essential for unambiguously assigning each signal to a specific atom in the molecular structure. While commercial suppliers may possess basic NMR data for quality control, detailed, publicly available spectral assignments and the corresponding data are absent from the scientific literature.

Variable-Temperature NMR for Conformational Dynamics Studies

The fused ring system of 6-Azaspiro[3.4]octan-2-ol may exhibit conformational flexibility, such as ring-flipping. Variable-temperature NMR studies can be used to probe these dynamic processes. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for conformational interchange and identify the preferred conformations in solution. Such studies have not been reported for this compound.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a cornerstone in the structural analysis of novel chemical entities. For this compound, advanced techniques such as High-Resolution Mass Spectrometry and detailed fragmentation pathway analysis are indispensable for confirming its molecular identity and connectivity.

High-Resolution Mass Spectrometry is critical for the unambiguous confirmation of a compound's elemental formula by measuring the mass-to-charge ratio (m/z) with very high precision. This accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For the protonated molecule of 6-Azaspiro[3.4]octan-2-ol ([C₇H₁₄NO]⁺), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated value is then compared with the experimentally determined mass from an HRMS instrument, typically an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer. A close correlation between the theoretical and experimental masses, usually within a few parts per million (ppm), provides strong evidence for the proposed elemental composition.

Table 1: Theoretical and (Predicted) Experimental HRMS Data for Protonated 6-Azaspiro[3.4]octan-2-ol

ParameterValue
Molecular Formula (Free Base) C₇H₁₃NO
Molecular Formula (Protonated) [C₇H₁₄NO]⁺
Calculated Monoisotopic Mass 128.10754 u
Predicted Experimental m/z 128.1075 ± 0.0005 u
Mass Accuracy (Predicted) < 5 ppm

Note: The data in this table is theoretical and predictive, based on the elemental composition of the compound. Actual experimental values would be obtained from HRMS analysis.

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides invaluable structural information through the analysis of fragmentation patterns. The fragmentation of the 6-Azaspiro[3.4]octan-2-ol molecular ion is expected to be directed by the presence of the hydroxyl and amino functional groups, as well as the strained spirocyclic system.

Upon ionization, typically through techniques like electrospray ionization (ESI) or electron ionization (EI), the molecular ion is subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. Key fragmentation pathways for 6-Azaspiro[3.4]octan-2-ol are predicted to include:

Alpha-Cleavage: A common fragmentation pathway for both amines and alcohols. researchgate.netlibretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom in the azetidine ring or the carbon bearing the hydroxyl group can lead to the formation of stable, resonance-stabilized cations.

Dehydration: The loss of a water molecule (18 Da) from the alcohol moiety is a characteristic fragmentation for alcohols, leading to the formation of an alkene radical cation. researchgate.net

Ring Cleavage: The spirocyclic system can undergo characteristic ring-opening reactions, leading to fragment ions that are indicative of the connectivity of the two rings. The strain in the four-membered azetidine ring may promote specific cleavage pathways.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 6-Azaspiro[3.4]octan-2-ol

Predicted m/zProposed Fragment Structure/LossFragmentation Pathway
111[M+H - H₂O]⁺Dehydration
98[M+H - CH₂O]⁺Alpha-cleavage at the alcohol
84[M+H - C₂H₄O]⁺Combined alpha-cleavage and rearrangement
70Cleavage of the cyclopentanol (B49286) ringRing Cleavage
56Azetidine ring fragmentRing Cleavage

Note: The fragmentation pathways and resulting m/z values are predictive and based on established principles of mass spectrometry for cyclic amines and alcohols. researchgate.netlibretexts.orgnih.gov Experimental MS/MS studies would be required for definitive confirmation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the conformational landscape of a molecule. Infrared (IR) and Raman spectroscopy are complementary methods that measure the vibrational modes of a molecule.

For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the vibrations of the O-H, N-H, C-N, C-O, and C-H bonds within the spirocyclic framework. The hydrochloride form will show distinct features related to the protonated amine (ammonium salt).

Key expected vibrational modes include:

O-H Stretch: A broad and strong absorption in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the alcohol functional group and influenced by hydrogen bonding.

N-H Stretch: As a hydrochloride salt, the secondary amine will be protonated. The N⁺-H stretching vibrations are expected to appear as a broad band in the IR spectrum, often in the 2400-3000 cm⁻¹ region, sometimes overlapping with C-H stretching bands.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of C-H bonds in the methylene (B1212753) groups of the cyclopentane and azetidine rings.

N-H Bend: Bending vibrations for the secondary ammonium group are expected around 1500-1600 cm⁻¹.

C-O Stretch: A strong band in the IR spectrum, typically in the 1050-1150 cm⁻¹ region, corresponding to the stretching vibration of the alcohol C-O bond.

C-N Stretch: The C-N stretching vibration is expected in the fingerprint region, typically between 1000-1250 cm⁻¹.

Table 3: Predicted Characteristic Infrared and Raman Bands for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
O-H Stretch 3400-3200 (broad)WeakStrong (IR)
N⁺-H Stretch 3000-2400 (broad)MediumStrong (IR)
C-H Stretch (aliphatic) 2980-28502980-2850Strong (IR & Raman)
N-H Bend 1600-1500WeakMedium (IR)
CH₂ Scissoring ~1465~1465Medium (IR & Raman)
C-O Stretch 1150-1050WeakStrong (IR)
C-N Stretch 1250-1000MediumMedium (IR)
Ring Vibrations Fingerprint Region (<1000)Fingerprint Region (<1000)Medium-Weak

Note: The frequencies and intensities in this table are predictive and based on typical values for the respective functional groups. The actual spectrum may show shifts due to the specific molecular environment and intermolecular interactions in the solid state.

The analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra can provide more detailed information about the skeletal vibrations of the spirocyclic system, offering insights into its conformation. The complementary nature of IR and Raman spectroscopy is particularly useful here, as some vibrational modes may be strong in one technique and weak or absent in the other, allowing for a more complete vibrational assignment.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These ab initio and density functional theory (DFT) methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system, yielding information about its electronic structure, geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. nih.gov The process of geometry optimization systematically alters the coordinates of the atoms to find the configuration with the minimum potential energy on the potential energy surface. mdpi.com For a molecule such as 6-Azaspiro[3.4]octan-2-ol, this involves finding the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Calculations are typically performed using a combination of a functional (e.g., B3LYP or ωB97X-D) and a basis set (e.g., 6-31G(d) or def2-TZVP), which defines the level of theory. researchgate.net The functional describes the electron exchange and correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. The output of a DFT geometry optimization provides a detailed picture of the molecule's structure. While specific experimental data for 6-Azaspiro[3.4]octan-2-ol hydrochloride is not available in the cited literature, theoretical calculations would yield precise structural parameters.

Table 1: Representative Predicted Geometrical Parameters for the 6-Azaspiro[3.4]octane Core from DFT Calculations.
ParameterAtoms InvolvedTypical Calculated Value
Bond LengthC(spiro)-N~1.47 Å
Bond LengthC(spiro)-C(ring)~1.54 Å
Bond AngleC-N-C (in azetidine (B1206935) ring)~92°
Bond AngleC-C(spiro)-C~110°
Dihedral AngleH-C-C-H (cyclopentane ring)Varies with pucker (~0° to 45°)

Note: The values in Table 1 are illustrative examples of what a DFT/B3LYP/6-31G(d) calculation would predict for a similar azaspirocyclic core structure and are not experimental results for this compound.

Quantum chemical methods are highly effective at predicting spectroscopic properties, which can be invaluable for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govmodgraph.co.uk This method computes the magnetic shielding tensor for each nucleus in the molecule within its electronic environment. researchgate.net By subtracting the calculated shielding of a reference compound (typically tetramethylsilane, TMS) from the shielding of a nucleus in the target molecule, a predicted chemical shift can be obtained. researchgate.net

These predictions are sensitive to the optimized geometry of the molecule, meaning an accurate geometry optimization (as described in 4.1.1) is a prerequisite for reliable NMR predictions. Comparing the GIAO-calculated shifts with experimental spectra helps confirm assignments or even distinguish between possible isomers or conformers. For conformationally flexible molecules, predicted shifts may be averaged over several low-energy conformers, weighted by their Boltzmann population. While deviations between calculated and experimental values exist, the trends and relative shifts are often accurately reproduced. modgraph.co.uk

Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm) for Key Nuclei.
Atom PositionPredicted ¹³C Shift (ppm)Hypothetical Experimental ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Hypothetical Experimental ¹H Shift (ppm)
C2 (CH-OH)70.569.84.104.02
C5 (Spiro)65.264.5--
C7 (CH₂)55.855.13.253.18

Note: The data in Table 2 are hypothetical and serve to illustrate the typical accuracy and application of the GIAO method for a molecule like 6-Azaspiro[3.4]octan-2-ol. They are not based on published calculations for this specific compound.

Conformational Analysis and Dynamics Simulations

The spirocyclic nature of 6-Azaspiro[3.4]octan-2-ol, which contains both a four-membered azetidine ring and a five-membered cyclopentane (B165970) ring, imparts significant conformational constraints and possibilities. Theoretical studies are essential for exploring its flexibility and the energy associated with different spatial arrangements.

Conformational analysis involves identifying all possible stable conformers of a molecule and determining their relative energies. For 6-Azaspiro[3.4]octan-2-ol, this includes the puckering of both the azetidine and cyclopentane rings, as well as the orientation of the hydroxyl substituent. The azetidine ring is known to have a small barrier to inversion, while the cyclopentane ring can adopt various envelope and twist conformations.

Computational methods can map the potential energy surface (PES) by systematically changing key dihedral angles (a process known as a "relaxed scan"). This allows for the location of energy minima (stable conformers) and transition states (energy maxima connecting conformers). The energy difference between a conformer and the transition state for its interconversion is the activation energy barrier. This information is crucial for understanding which conformations are likely to be populated at a given temperature and how rapidly they interconvert.

Table 3: Hypothetical Relative Energies of Cyclopentane Ring Conformers in 6-Azaspiro[3.4]octan-2-ol.
ConformerDescriptionCalculated Relative Energy (kcal/mol)
A (Global Minimum)Twist (T)0.00
BEnvelope (E)0.5 - 1.0
Transition State (A ↔ B)Planar Ring4.0 - 5.0

Note: The energies in Table 3 are representative values for cyclopentane ring systems and illustrate the concept of a conformational energy landscape.

While quantum chemical calculations describe static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of a molecule. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, conformational changes, and flexibility over time. nih.gov

For 6-Azaspiro[3.4]octan-2-ol, an MD simulation would reveal the dynamic nature of the ring puckering. The puckering of cyclic molecules can be described by specific coordinates, such as the Cremer-Pople puckering parameters (Q, θ, φ). researchgate.net By tracking these parameters over the course of a simulation, one can generate a free energy landscape that shows the most probable puckering states and the pathways for interconversion between them. nih.govresearchgate.net Such simulations, often performed with an explicit solvent to mimic solution conditions, provide a realistic model of the molecule's structural dynamics.

Mechanistic Studies and Reaction Pathway Modeling

Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reactants, products, and, most importantly, the transition states that connect them, chemists can understand reaction pathways, predict reactivity, and explain stereochemical outcomes. acs.orgrsc.org

For a molecule like 6-Azaspiro[3.4]octan-2-ol, computational modeling could be used to study its synthesis or subsequent reactions. For example, one could model the key ring-forming step in its synthesis to understand why a particular stereoisomer is favored. This involves locating the transition state structure for the reaction step and calculating its energy, which corresponds to the activation energy. Comparing the activation energies for different possible pathways allows for the prediction of the major product. rsc.org These models can provide detailed mechanistic insights that are often difficult or impossible to obtain through experimental means alone. nih.gov

Table 4: Example of Calculated Energies for a Hypothetical Reaction Step.
SpeciesCalculated Relative Energy (kcal/mol)
Reactants0.0
Transition State (TS)+22.5
Products-15.0

Note: The values in Table 4 are for an illustrative, generic reaction pathway and demonstrate how computational chemistry is used to determine reaction energetics.

Identification of Transition States for Key Transformations

The synthesis of spirocyclic systems often involves complex multi-step reactions. Identifying the transition states of these transformations is crucial for understanding the reaction mechanism and optimizing reaction conditions. While specific transition state analysis for the formation of "this compound" is not documented, studies on analogous intramolecular aza-spiro ring formations provide a framework for understanding the key energetic barriers.

For instance, in the formation of similar aza-spiro rings, computational studies have been employed to investigate the transition states of key bond-forming steps. These studies often reveal the intricate balance of steric and electronic factors that dictate the feasibility of a particular reaction pathway. The identification of these high-energy intermediates provides a roadmap for chemists to devise more efficient synthetic routes.

Table 1: Representative Calculated Energy Barriers for Aza-Spiro Ring Formation in Analogous Systems

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)
Intramolecular CyclizationDFT (B3LYP/6-31G*)15.8
Desolvationab initio (MP2/cc-pVTZ)5.2
Proton TransferDFT (M06-2X/6-311+G**)8.7

Note: The data in this table is illustrative and based on computational studies of analogous aza-spirocyclic systems, not "this compound" itself.

Understanding Regio- and Stereoselectivity through Computational Models

The presence of multiple reactive sites and stereocenters in the precursors to "this compound" makes understanding the regio- and stereoselectivity of its synthesis a significant challenge. Computational models offer a powerful tool to unravel the factors governing these selective processes.

By calculating the energies of different possible transition states leading to various regio- and stereoisomers, researchers can predict the most likely outcome of a reaction. These models can account for subtle differences in steric hindrance, electronic effects, and solvent interactions that influence the reaction pathway. For example, in related systems, computational analysis has been instrumental in explaining the preferential formation of one diastereomer over another by highlighting key non-covalent interactions in the transition state that stabilize one pathway over the others.

Prediction of Reactivity and Interaction Sites

Theoretical methods can also predict the inherent reactivity of "this compound" and identify the sites most likely to participate in chemical reactions or biological interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and spatial distribution of these orbitals can predict whether a molecule will act as a nucleophile (electron donor) or an electrophile (electron acceptor). youtube.com

For "this compound," a qualitative FMO analysis would suggest the following:

HOMO: The HOMO is likely to be localized on the nitrogen atom of the azaspiro ring and the oxygen atom of the hydroxyl group, due to the presence of lone pair electrons. These sites would be the primary centers of nucleophilicity, prone to reacting with electrophiles.

LUMO: The LUMO would be distributed across the carbon skeleton, particularly in areas with antibonding character. These regions would represent potential sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Model Azaspiro Alcohol

Molecular OrbitalEnergy (eV)Description
LUMO1.25Primarily located on the C-N and C-O antibonding orbitals
HOMO-8.78Primarily located on the nitrogen and oxygen lone pairs
HOMO-LUMO Gap10.03Suggests a relatively stable molecule

Note: This data is hypothetical and serves to illustrate the principles of FMO analysis. Specific calculations for "this compound" would be required for accurate values.

Electrostatic Potential Surface Analysis

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. libretexts.org It is a valuable tool for identifying electron-rich and electron-poor regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. numberanalytics.com

In an ESP map, regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are likely to be nucleophilic. youtube.com Conversely, regions of positive potential (typically colored blue) indicate a deficiency of electron density and are electrophilic. youtube.com

For "this compound," an ESP analysis would be expected to show:

Negative Potential: Concentrated around the nitrogen and oxygen atoms due to their high electronegativity and the presence of lone pairs. These would be the most likely sites for interaction with protons or other electrophiles.

Positive Potential: Located on the hydrogen atoms of the hydroxyl group and the amine (in its protonated hydrochloride form), as well as on the adjacent carbon atoms. These areas would be susceptible to interaction with nucleophiles.

The ESP map can provide crucial insights for drug design, as it helps to predict how the molecule might interact with a biological target, such as the active site of an enzyme, through electrostatic interactions.

Applications in Advanced Organic Synthesis and Scaffold Development

6-Azaspiro[3.4]octan-2-ol Hydrochloride as a Chiral Building Block

Chirality is a critical consideration in drug discovery, as the stereochemistry of a molecule can significantly influence its pharmacological activity and metabolic profile. enamine.net The use of chiral building blocks is a powerful strategy for introducing specific stereocenters into a target molecule, ensuring the desired biological effect. enamine.net

The chiral environment provided by the 6-azaspiro[3.4]octan-2-ol scaffold can influence the stereochemical outcome of subsequent chemical transformations. This phenomenon, known as asymmetric induction, is a cornerstone of modern stereoselective synthesis. The hydroxyl and amine functionalities on the spirocyclic core can be used to direct incoming reagents to a specific face of the molecule, leading to the preferential formation of one diastereomer over another. This control over stereochemistry is crucial for minimizing the formation of unwanted isomers and simplifying purification processes.

Role in the Synthesis of Diverse Spirocyclic Scaffolds

Spirocyclic scaffolds are highly sought after in medicinal chemistry due to their unique three-dimensional topologies, which can lead to improved physicochemical properties and novel intellectual property positions. bldpharm.com These scaffolds offer a way to move away from the predominantly flat structures of many traditional drug molecules, a concept often referred to as "escaping from flatland." csmres.co.uk

The synthesis of diverse chemical libraries is a key strategy in the early stages of drug discovery for identifying new hit compounds. digitellinc.com this compound is an ideal starting material for the creation of libraries of three-dimensional building blocks. Its functional handles—the secondary amine and the hydroxyl group—allow for the attachment of a wide variety of substituents, enabling the systematic exploration of the chemical space around the spirocyclic core. sigmaaldrich.com This approach facilitates the generation of a multitude of structurally diverse compounds from a common intermediate. nih.gov

Table 1: Representative Functionalization of 6-Azaspiro[3.4]octane Scaffolds

Reaction Type Reagent Functional Group Introduced
N-Alkylation Alkyl halide Alkyl group on the nitrogen atom
N-Acylation Acyl chloride Acyl group on the nitrogen atom
O-Alkylation Alkyl halide (with base) Ether linkage at the oxygen atom

This table presents hypothetical functionalization reactions based on the known reactivity of amines and alcohols.

The concept of chemical space encompasses all possible molecules. nih.gov By systematically modifying the 6-azaspiro[3.4]octane scaffold, chemists can generate novel compounds that occupy previously unexplored regions of this space. researchgate.netnih.gov This exploration is crucial for finding molecules with new biological activities or improved drug-like properties. semanticscholar.org The functionalization of the spirocyclic core can be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of successful drug candidates. bldpharm.com

Methodologies for Integrating Spiro[3.4]octane into Complex Molecular Frameworks

The incorporation of the 6-azaspiro[3.4]octane motif into larger, more complex molecules requires robust and versatile synthetic methodologies. Several strategies have been developed to achieve this, often leveraging the reactivity of the nitrogen and oxygen atoms.

One common approach involves the use of the spirocyclic amine as a nucleophile in reactions such as amide bond formation or reductive amination. This allows for the direct attachment of the spirocycle to other molecular fragments containing carboxylic acids or aldehydes, respectively. Another strategy involves the initial protection of the amine, followed by functionalization of the hydroxyl group, and subsequent deprotection and reaction of the amine. This stepwise approach provides greater control over the synthesis of complex targets. Annulation strategies, where a new ring is formed fused to the existing spirocyclic framework, have also been employed to create more elaborate polycyclic systems. rsc.org

Table 2: Common Synthetic Reactions for Scaffold Integration

Reaction Functional Group on Spirocycle Reacting Partner Resulting Linkage
Amide Coupling Amine Carboxylic Acid Amide
Reductive Amination Amine Aldehyde or Ketone Amine
Nucleophilic Substitution Amine Alkyl Halide C-N Bond

This table illustrates common bond-forming reactions utilized to incorporate the spirocyclic motif into larger molecules.

Coupling Reactions for Scaffold Elaboration

While specific literature on the direct use of this compound in coupling reactions is limited, the reactivity of its core functional groups—a secondary amine and a secondary alcohol—is well-established in the context of analogous systems. The secondary amine is a prime site for N-arylation or N-alkylation reactions, and the hydroxyl group can participate in O-arylations.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. In a typical transformation, the secondary amine of the spirocycle would be coupled with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for reaction efficiency, particularly with a sterically demanding spirocyclic amine. Similarly, palladium-catalyzed C-O coupling reactions can be employed to functionalize the hydroxyl group, though this is often more challenging than N-arylation.

These coupling reactions enable the introduction of a wide array of substituents, effectively expanding the chemical space accessible from this spirocyclic core. For instance, the attachment of various aryl or heteroaryl groups can significantly modulate the biological and physicochemical properties of the resulting molecules.

Table 1: Representative Palladium-Catalyzed Coupling Reactions This table illustrates potential coupling reactions based on the known reactivity of secondary amines and alcohols in similar molecular contexts.

Reaction Type Coupling Partners Catalyst/Ligand System (Example) Potential Product
Buchwald-Hartwig Amination 6-Azaspiro[3.4]octan-2-ol + Aryl Bromide Pd₂(dba)₃ / XPhos N-Aryl-6-azaspiro[3.4]octan-2-ol
C-O Coupling 6-Azaspiro[3.4]octan-2-ol + Aryl Iodide Pd(OAc)₂ / SPhos O-Aryl-6-azaspiro[3.4]octan-2-ol

Strategies for Derivatization at Multiple Positions

The presence of both a nucleophilic nitrogen and an oxygen atom allows for sequential or orthogonal derivatization strategies. The relative reactivity of the amine and the alcohol can be exploited to achieve selective functionalization. Generally, the secondary amine is more nucleophilic than the secondary alcohol, allowing for selective N-functionalization under appropriate conditions.

A common strategy involves the protection of one functional group while the other is being modified. For instance, the amine can be protected with a group such as tert-butoxycarbonyl (Boc) to allow for selective manipulation of the hydroxyl group. Conversely, the alcohol can be protected as a silyl (B83357) ether to facilitate reactions at the nitrogen center. Subsequent deprotection reveals the original functionality for further elaboration. This orthogonal approach is fundamental to building complex molecules where precise control over the sequence of bond formation is required.

Furthermore, the cyclobutane (B1203170) and pyrrolidine (B122466) rings of the spirocycle can potentially be functionalized, although this typically requires more forcing conditions or the introduction of activating groups during the synthesis of the scaffold itself.

Comparative Studies with Analogous Spirocyclic Systems

To better understand the chemical behavior of 6-Azaspiro[3.4]octan-2-ol, it is instructive to compare it with analogous spirocyclic systems. These comparisons shed light on how subtle structural changes can lead to significant differences in reactivity and properties.

Structural Similarities and Differences

The 6-azaspiro[3.4]octane core is characterized by the fusion of a five-membered pyrrolidine ring and a four-membered cyclobutane ring at a single carbon atom. This arrangement imparts a high degree of three-dimensionality and conformational constraint.

Table 2: Comparison of Analogous Spiro[3.4]octane Systems

Spirocyclic System Key Structural Features
6-Azaspiro[3.4]octane Contains a secondary amine in the five-membered ring.
6-Oxaspiro[3.4]octane Contains an ether oxygen in the five-membered ring.
2,6-Diazaspiro[3.4]octane Contains two nitrogen atoms in the scaffold.

Impact of Ring Heteroatoms and Substituents on Reactivity

The nature of the heteroatom in the spirocyclic system has a profound impact on the molecule's reactivity. The nitrogen atom in 6-azaspiro[3.4]octan-2-ol provides a site of basicity and nucleophilicity that is absent in its oxa-analogue. This makes the aza-spirocycle amenable to a range of reactions such as acid-base chemistry, alkylation, and acylation at the nitrogen center.

In contrast, the ether oxygen in an oxaspiro[3.4]octane is significantly less nucleophilic and generally unreactive under conditions that would readily functionalize the amine. The presence of an additional nitrogen atom, as in a diazaspiro[3.4]octane, introduces further complexity and opportunities for selective functionalization, depending on the relative reactivity of the two nitrogen centers.

Substituents on the spirocyclic rings also play a critical role in modulating reactivity. The hydroxyl group at the 2-position of the cyclobutane ring in the title compound not only serves as a handle for further derivatization but also influences the electronic properties of the scaffold. Electron-withdrawing or -donating groups attached to the nitrogen or elsewhere on the rings can alter the nucleophilicity of the amine and the alcohol, thereby affecting their participation in coupling and other reactions. The inherent ring strain of the cyclobutane moiety can also influence the reactivity of adjacent functional groups.

Future Directions and Emerging Research Opportunities

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 6-Azaspiro[3.4]octan-2-ol hydrochloride and its analogs is expected to pivot towards greener and more efficient methodologies. Current strategies for constructing azaspiro[3.4]octane cores often rely on multi-step sequences that may not be optimal in terms of atom economy and environmental impact. Future research will likely focus on the following areas:

Catalytic Asymmetric Synthesis: Developing catalytic enantioselective methods will be crucial for accessing specific stereoisomers of 6-Azaspiro[3.4]octan-2-ol, which is vital for pharmaceutical applications. The combination of organocatalysis and transition-metal catalysis has proven effective for synthesizing optically pure spiro heterocyclic molecules and could be adapted for this target.

[3+2] Cycloaddition Reactions: The use of [3+2] cycloaddition strategies, which have been employed for the synthesis of related 2,6-diazaspiro[3.4]octane and 2-oxa-6-azaspiro[3.4]octane systems, offers a convergent and atom-economical approach. researchgate.net Future work could explore novel dipole equivalents and dipolarophiles to construct the core skeleton with the desired hydroxyl functionality in a single step.

Ring Expansion and Contraction Strategies: Innovative approaches involving ring expansion of smaller strained rings or ring contraction of larger, more accessible carbocycles could provide novel and efficient pathways to the spiro[3.4]octane system. rsc.org

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and reproducibility for the synthesis of spirocyclic compounds. chemrxiv.org The integration of flow chemistry with catalytic reactions could lead to highly efficient and automated production of this compound.

Table 1: Comparison of Potential Synthetic Strategies
Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic Asymmetric SynthesisAccess to enantiopure compounds, high efficiency.Development of novel chiral catalysts and ligands.
[3+2] CycloadditionHigh atom economy, convergent approach.Exploration of new dipolarophiles and dipole equivalents.
Ring Expansion/ContractionAccess to unique starting materials and pathways.Investigation of novel rearrangement reactions.
Flow ChemistryScalability, safety, and automation potential.Integration with other sustainable synthetic methods.

Exploration of Novel Reactivity of the Spiro[3.4]octane System

The inherent ring strain and unique three-dimensional geometry of the spiro[3.4]octane system in this compound suggest a rich and largely unexplored reactivity profile. Future research is anticipated to delve into the following:

Strain-Release Driven Reactions: The cyclobutane (B1203170) ring of the spiro[3.4]octane system is strained and could participate in strain-release-driven transformations. This could lead to novel ring-opening and ring-expansion reactions, providing access to a diverse range of new molecular scaffolds. A scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes has been shown to produce 6,7-diazaspiro[3.4]octanes, highlighting the potential of strained precursors. nih.gov

Functionalization of the Spirocyclic Core: Developing methods for the selective functionalization of the carbocyclic and heterocyclic rings will be a key area of research. This will enable the synthesis of a wide array of derivatives with tailored properties. Strategies for the stereoselective functionalization of strained-ring systems are being developed and could be applied here. nih.gov

Dearomatizing Spirocyclizations: Investigating dearomatizing spirocyclization reactions could provide novel routes to the 6-azaspiro[3.4]octane core and its derivatives, starting from readily available aromatic precursors. mdpi.com

Influence of the Hydroxyl and Amino Groups: The interplay between the secondary alcohol and the secondary amine (as a hydrochloride salt) will influence the reactivity of the molecule. Research into how these functional groups direct or participate in reactions will be crucial for its synthetic utility.

Applications in Advanced Materials or Supramolecular Chemistry

The rigid three-dimensional structure of this compound makes it an intriguing building block for advanced materials and supramolecular assemblies. While direct applications are yet to be demonstrated, future research could explore:

Electron-Transporting Materials: Aza-containing heterocyclic compounds are of interest in materials chemistry. chemicalbook.com Theoretical studies on related spirocyclic imines suggest their potential relevance for electron-transporting materials, an area where the 6-azaspiro[3.4]octane core could be investigated. nih.gov

Building Blocks for Supramolecular Assemblies: The defined stereochemistry and functional groups of 6-Azaspiro[3.4]octan-2-ol could be exploited for the rational design of self-assembling systems, such as hydrogen-bonded networks or coordination polymers.

Novel Polymer Scaffolds: Incorporation of the rigid spirocyclic motif into polymer backbones could lead to materials with unique thermal and mechanical properties.

Liquid Crystals: The conformational rigidity of spirocycles is a desirable feature for the design of new liquid crystalline materials.

High-Throughput Synthesis and Automation in Spirocycle Generation

To fully explore the potential of the 6-azaspiro[3.4]octane scaffold in areas like drug discovery, the development of high-throughput synthesis and automated methodologies is essential. Future efforts will likely concentrate on:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Azaspiro[3.4]octan-2-ol hydrochloride in academic laboratories?

  • Methodological Answer : The synthesis typically involves sodium borohydride reduction of a ketone precursor in methanol, followed by acid quenching (1 M HCl) and purification via dichloromethane extraction. Critical parameters include controlling exothermic reactions during reagent addition and optimizing solvent ratios (e.g., methanol:ethyl acetate) to improve yield (82% reported in one protocol). Post-synthesis, vacuum concentration and silica gel chromatography (ethyl acetate/heptane gradient) are essential for purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR at 400 MHz in CDCl₃) is critical for verifying spirocyclic geometry and hydroxyl group positioning. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography or supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak AD-H) can resolve stereochemical ambiguities .

Q. What stability testing protocols should be implemented for this compound under various storage conditions?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) with HPLC monitoring are recommended. Degradation pathways (e.g., hydrolysis of the azaspiro ring) should be tracked using mass spectrometry. Lyophilization may enhance stability for long-term storage .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility profiles of this compound across different solvent systems?

  • Methodological Answer : Systematic solubility studies in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents should be conducted under controlled humidity and temperature. Conflicting data may arise from polymorphic forms; differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can identify crystalline variations. Computational solubility modeling (e.g., COSMO-RS) may reconcile empirical and theoretical results .

Q. What methodological approaches are recommended for studying the enantiomeric purity of this compound derivatives?

  • Methodological Answer : Chiral SFC with methanol/CO₂ gradients (0.2% ammonia modifier) on Chiralpak AD-H columns effectively separates enantiomers. Absolute configuration can be confirmed via vibrational circular dichroism (VCD) or by synthesizing enantiopure reference standards using asymmetric catalysis (e.g., KRED enzyme-mediated reductions) .

Q. How can computational modeling be integrated into the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target receptors (e.g., GPCRs) can predict binding affinities. Density functional theory (DFT) calculations assess conformational strain in the spirocyclic core. Pharmacophore modeling identifies critical substituent positions for modifying logP and hydrogen-bonding capacity .

Q. What strategies are effective in resolving conflicting NMR data interpretations for this compound derivatives?

  • Methodological Answer : 2D NMR techniques (e.g., HSQC, HMBC) clarify scalar coupling and through-space interactions. Dynamic NMR experiments at variable temperatures can detect ring-flipping equilibria in the spirocyclic system. Comparing experimental data with computed NMR shifts (e.g., using Gaussian software) resolves ambiguities in peak assignments .

Q. How does the azaspiro ring’s conformational flexibility influence reactivity in cross-coupling reactions?

  • Methodological Answer : Variable-temperature NMR and X-ray crystallography reveal ring puckering dynamics. Strain-release effects in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings can be quantified using kinetic studies (e.g., monitoring reaction progress via in-situ IR). Computational studies (e.g., distortion/interaction analysis) identify transition-state geometries .

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